

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

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Compound of Interest

Compound Name: *6-Bromoquinoline-3-carboxamide*

Cat. No.: *B1513317*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.^{[1][2]} First isolated from coal tar in 1834, its true therapeutic potential was realized through the study of natural products, most notably quinine from the bark of the Cinchona tree.^{[3][4]} This historical foundation launched quinoline into the forefront of drug discovery, leading to the development of life-saving antimalarials like chloroquine and primaquine.^[3]

The unique structural and electronic properties of the quinoline nucleus—its rigidity, planarity, and ability to participate in hydrogen bonding and π - π stacking interactions—allow it to bind to a wide variety of biological targets.^{[2][5]} Furthermore, its synthetic tractability permits functionalization at multiple positions, enabling chemists to generate vast libraries of structurally diverse derivatives and fine-tune their pharmacological profiles.^{[1][6]} This versatility has propelled the development of quinoline-based compounds across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.^{[4][7][8]} This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of quinoline-based compounds, offering field-proven insights for drug development professionals.

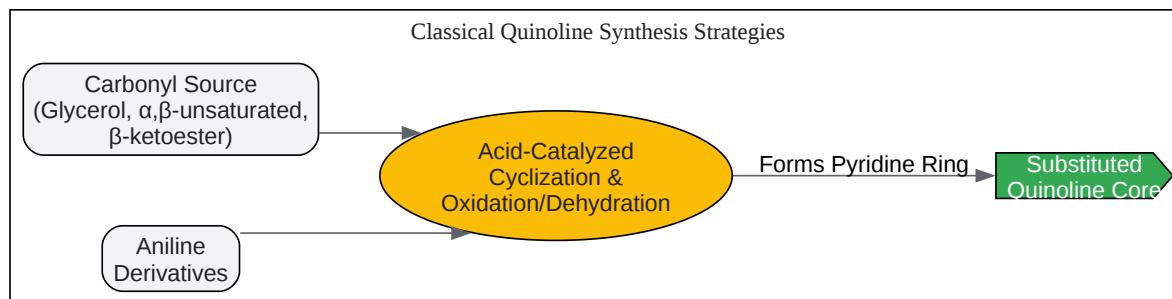
Part 1: Synthesis and Chemical Space Exploration

The strategic synthesis of quinoline derivatives is fundamental to exploring their therapeutic potential. The choice of a synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

Several named reactions form the bedrock of quinoline synthesis, each offering distinct advantages for accessing specific structural motifs.

- **Skraup Synthesis:** This robust method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] It is a powerful tool for producing unsubstituted or simply substituted quinolines. The harsh reaction conditions (strong acid, high temperature), however, can limit its applicability for sensitive substrates.
- **Doebner-von Miller Reaction:** A more versatile modification of the Skraup synthesis, this reaction uses α,β -unsaturated aldehydes or ketones, which can be formed *in situ* from aldehydes or ketones.[10] This allows for a wider range of substitution patterns on the pyridine ring.
- **Friedländer Synthesis:** This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl.[7][9][10] Its primary advantage is the unambiguous formation of a single product isomer, making it a highly reliable method for constructing polysubstituted quinolines. The main limitation is the availability of the requisite ortho-aminoaryl carbonyl precursors.
- **Conrad-Limpach-Knorr Synthesis:** This reaction between anilines and β -ketoesters can be temperature-controlled to yield either 4-hydroxyquinolines (Conrad-Limpach, $>100^\circ\text{C}$) or 2-hydroxyquinolines (Knorr, $<100^\circ\text{C}$).[7][9] This regioselectivity provides a crucial strategic advantage in drug design.



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